(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Tyrosine Kinase Inhibitors
Acrylamide derivatives, such as the mentioned compound, have been studied for their potential as tyrosine kinase inhibitors. These compounds play a crucial role in the development of drugs targeting cancer. For instance, 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides are potent pan-erbB tyrosine kinase inactivators, with CI-1033 (an example) being in clinical trials. Studies focused on structural requirements for irreversible inhibition of the epidermal growth factor receptor (EGFR), demonstrating that substitution at the nitrogen of the acrylamide is critical for activity (Smaill et al., 2001).
Arylation of Acrylamides
Research has also explored the use of acrylamides in chemical synthesis, such as the arylation of acrylamides and methacrylamides. This involves using bisdiazonium tetrafluoroborates as arylating agents, a process that highlights the versatility of acrylamide compounds in organic synthesis (Baranovskii et al., 2013).
Polyelectrolyte Behavior
The polyelectrolyte behavior of copolymers of 2-acrylamido-2-methyl-propanesulfonic acid and N-acryloyl-N'-methylpiperazine has been studied, indicating the potential for these compounds in the development of materials with specific interactions with divalent metal ions. Such materials could have applications in water treatment, drug delivery systems, or as sensors (Rivas & Moreno-Villoslada, 2001).
Anti-Acetylcholinesterase Activity
Novel piperidine derivatives synthesized for their anti-acetylcholinesterase activity highlight the therapeutic potential of acrylamide derivatives in treating neurodegenerative diseases like Alzheimer's. These compounds show significant inhibitory activity against acetylcholinesterase, an enzyme target for dementia treatment (Sugimoto et al., 1990).
Anticancer Activity
Thiophene derivatives containing acrylamide moieties have been synthesized and evaluated for their in vitro cytotoxic activity against human tumor cell lines. Some compounds showed higher potency than reference drugs, suggesting their potential as novel anticancer agents (Alsaid et al., 2013).
properties
IUPAC Name |
(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-21(18,19)16-8-6-12(7-9-16)11-15-14(17)5-4-13-3-2-10-20-13/h2-5,10,12H,6-9,11H2,1H3,(H,15,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFCXMFOOMJMMP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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